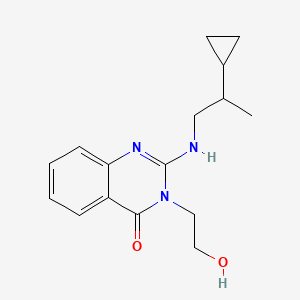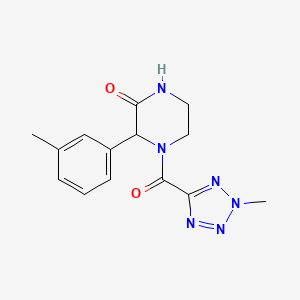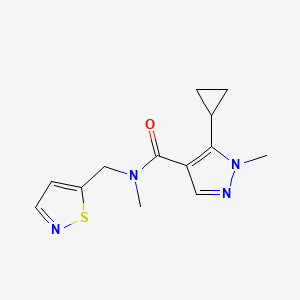![molecular formula C17H16F3NO2 B7437747 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine, also known as DF-MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to selectively bind to sigma-1 receptors, which are involved in regulating the release of neurotransmitters and have been implicated in several neurological disorders. 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been used in drug discovery to screen for potential sigma-1 receptor ligands.
Wirkmechanismus
The mechanism of action of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine is thought to be related to its binding to sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in regulating the release of neurotransmitters, including dopamine, serotonin, and glutamate. 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to selectively bind to sigma-1 receptors and modulate their activity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the induction of apoptosis in cancer cells, and the regulation of calcium signaling in cells. Additionally, 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been shown to have analgesic effects in animal models, suggesting its potential as a pain management agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine in lab experiments is its selectivity for sigma-1 receptors, which allows for more targeted research into the role of these receptors in various physiological processes. However, one limitation of using 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research into 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine. One area of interest is the potential use of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research into the mechanism of action of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine and its effects on cellular signaling pathways may provide insights into the role of sigma-1 receptors in various physiological processes. Finally, the development of more potent sigma-1 receptor ligands based on the structure of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine may lead to the discovery of novel therapeutic agents for a variety of diseases.
Synthesemethoden
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-bromo-2-fluorobenzaldehyde to form 3-[4-(difluoromethoxy)-3-fluorophenyl]aniline. This intermediate is then reacted with morpholine in the presence of a catalyst to produce 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine.
Eigenschaften
IUPAC Name |
2-[3-[4-(difluoromethoxy)-3-fluorophenyl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-14-9-12(4-5-15(14)23-17(19)20)11-2-1-3-13(8-11)16-10-21-6-7-22-16/h1-5,8-9,16-17,21H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQXLDFQVUBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC(=C2)C3=CC(=C(C=C3)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)

![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)

![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)